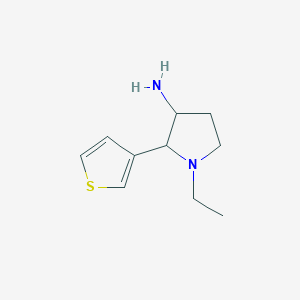
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine is a heterocyclic compound that contains a pyrrolidine ring substituted with an ethyl group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 3-thiophenylamine with ethyl bromide under basic conditions to form the ethyl-substituted thiophene derivative. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethyl-3-(thiophen-2-yl)pyrrolidine: Similar structure but with different substitution pattern on the thiophene ring.
1-Methyl-2-(thiophen-3-yl)pyrrolidin-3-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-2-(thiophen-3-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H16N2S |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
1-ethyl-2-thiophen-3-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2S/c1-2-12-5-3-9(11)10(12)8-4-6-13-7-8/h4,6-7,9-10H,2-3,5,11H2,1H3 |
InChI-Schlüssel |
CWCSQHPWASKCJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(C1C2=CSC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)

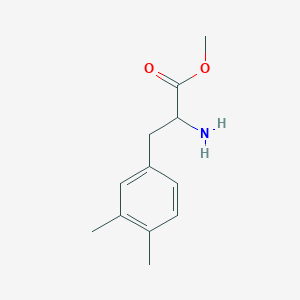
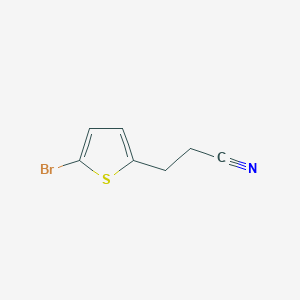
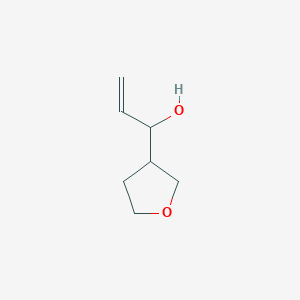
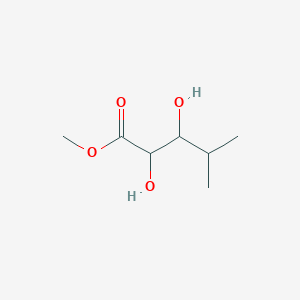
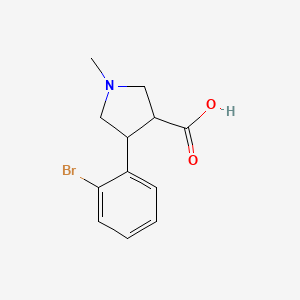

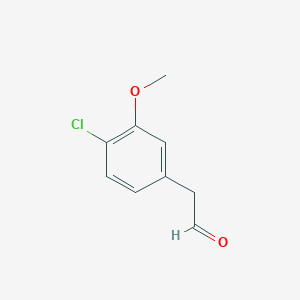
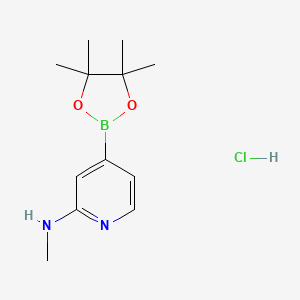
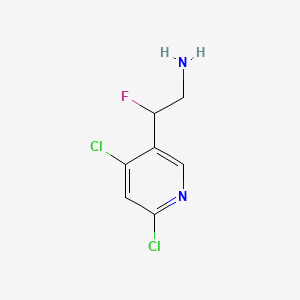
![Lithium(1+)4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate](/img/structure/B15313055.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3-methylpentanoate](/img/structure/B15313071.png)

